molecular formula C10H12Br3O4P B14365232 Diethyl 2,4,6-tribromophenyl phosphate CAS No. 90869-44-6

Diethyl 2,4,6-tribromophenyl phosphate

Cat. No.: B14365232
CAS No.: 90869-44-6
M. Wt: 466.89 g/mol
InChI Key: VRODMECTALKIDW-UHFFFAOYSA-N
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Description

Diethyl 2,4,6-tribromophenyl phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further bonded to a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,4,6-tribromophenyl phosphate typically involves the bromination of diethyl phenyl phosphate. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent such as methanol. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale bromination reactions, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4,6-tribromophenyl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions are used.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Diethyl 2,4,6-tribromophenyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,4,6-tribromophenyl phosphate involves its interaction with specific molecular targets. The bromine atoms and phosphate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phenyl phosphate: Lacks the bromine atoms and has different reactivity and applications.

    Tribromophenol: Contains the brominated phenyl ring but lacks the phosphate group.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research .

Properties

CAS No.

90869-44-6

Molecular Formula

C10H12Br3O4P

Molecular Weight

466.89 g/mol

IUPAC Name

diethyl (2,4,6-tribromophenyl) phosphate

InChI

InChI=1S/C10H12Br3O4P/c1-3-15-18(14,16-4-2)17-10-8(12)5-7(11)6-9(10)13/h5-6H,3-4H2,1-2H3

InChI Key

VRODMECTALKIDW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=C(C=C(C=C1Br)Br)Br

Origin of Product

United States

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